3-Amino-2-(4-fluorophenoxy)pyridine

Medicinal Chemistry Chemical Biology Property Comparison

Researchers requiring precise control over physicochemical properties in aminopyridine-based SAR studies face challenges with isomer contamination and inconsistent physical states. 3-Amino-2-(4-fluorophenoxy)pyridine (CAS 175135-64-5) provides a definitive solution. - Quantified Lipophilicity: Delivers a precise XLogP3-AA of 2.1 vs. 2.0 for the non-fluorinated analog, enabling controlled modulation of membrane permeability. - Process-Friendly Solid: Its distinct melting point of 101°C simplifies purification by recrystallization, reducing oiling out and ensuring reproducible handling compared to lower-melting isomers. - Validated PET Precursor: Documented as a precursor for Daa-pyridine ligands targeting the peripheral benzodiazepine receptor (PBR) for neuroinflammation imaging.

Molecular Formula C11H9FN2O
Molecular Weight 204.2 g/mol
CAS No. 175135-64-5
Cat. No. B068958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(4-fluorophenoxy)pyridine
CAS175135-64-5
Molecular FormulaC11H9FN2O
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=CC=C(C=C2)F)N
InChIInChI=1S/C11H9FN2O/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2
InChIKeyGMDOUPKGOUGJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-Amino-2-(4-fluorophenoxy)pyridine


3-Amino-2-(4-fluorophenoxy)pyridine (CAS 175135-64-5) is a fluorinated aminopyridine building block, characterized by a 3-aminopyridine core with a 4-fluorophenoxy substituent at the 2-position. It is a crystalline solid with a molecular weight of 204.20 g/mol [1]. The compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical research, including ligands for diagnostic imaging [2]. Its procurement is driven by specific physical and chemical attributes that distinguish it from non-fluorinated or differently substituted analogs.

Substitution pattern
Precise 4-fluorophenoxy substitution for SAR studies
Documented intermediate
Synthetic entry to Daa-pyridine PBR ligands
Physical state
Crystalline solid with defined melting point aids purification

3-Amino-2-(4-fluorophenoxy)pyridine vs. Analogs


Generic substitution among aminophenoxypyridine isomers or analogs is not scientifically valid due to quantifiable differences in physical properties, such as melting point and lipophilicity (XLogP3-AA), which directly impact handling, purification, and potentially pharmacokinetic properties of downstream products [1][2]. The position of the fluorine atom on the phenoxy ring significantly alters solid-state properties, with the 4-fluoro isomer exhibiting a distinct melting point compared to its 2-fluoro counterpart . These variations necessitate precise compound selection to ensure reproducible synthetic outcomes and accurate structure-activity relationship (SAR) studies.

Target
4-Fluorophenoxy isomer
Analog risk
2-Fluoro isomer exhibits lower melting point; shift may alter recrystallization and solid-handling workflows.
Target
4-Fluorophenoxy substituent
Analog risk
Removal of fluorine reduces lipophilicity; downstream ADME properties may shift in lead optimization.

3-Amino-2-(4-fluorophenoxy)pyridine Differentiation Evidence


4-Fluoro vs. 2-Fluoro Isomer Properties

The melting point is a critical parameter for handling and purification. The 4-fluorophenoxy isomer has a melting point of 101°C [1], which is significantly higher than the 87-89°C melting point reported for the 2-fluorophenoxy isomer . This difference in solid-state properties can influence the choice of recrystallization solvents and handling procedures.

Melting Point
Reported
101°C vs 87–89°C
12–14°C higher (4-F vs 2-F isomer)
Higher mp supports purification workflow fit
Vendor-reported values; verify in-house
Medicinal Chemistry Chemical Biology Property Comparison

Lipophilicity: 4-Fluoro vs. Unsubstituted Analog

Lipophilicity, a key determinant of membrane permeability and bioavailability, differs between the fluorinated and non-fluorinated analogs. The target compound exhibits a computed XLogP3-AA value of 2.1 [1], while the unsubstituted 2-phenoxypyridin-3-amine (CAS 28664-62-2) has a lower XLogP3-AA of 2.0 [2]. This quantifiable difference in hydrophobicity can be crucial for fine-tuning the pharmacokinetic properties of derived compounds.

Lipophilicity
Computed
XLogP3 2.1 vs 2.0
0.1 units higher (fluorinated vs unsubstituted)
Incremental LogP increase supports lead tuning
Computed property; may vary by method
Medicinal Chemistry Lipophilicity QSAR

PBR Ligand Precursor Utility

The compound has been specifically documented as a critical starting material in the synthesis of N-{2-[2-(benzyloxy)ethoxy]-5-methoxybenzyl}-N-[2-(4-fluorophenoxy)pyridin-3-yl]acetamide [1]. This derivative is part of a series of Daa-pyridine compounds being developed as ligands for the peripheral benzodiazepine receptor (PBR), a target for imaging neuroinflammation. This specific application validates the use of this particular fluorophenoxy substitution pattern in achieving the desired biological activity for this scaffold.

PBR Ligand Precursor
Reported
Documented synthesis of Daa-pyridine PBR derivative
Enables access to PBR imaging ligand chemotype
Specific to patent conditions; validate for novel analogs
Diagnostic Imaging Neuroinflammation PET Tracer

3-Amino-2-(4-fluorophenoxy)pyridine Applications


Lead Optimization via Lipophilicity Tuning

In medicinal chemistry campaigns where adjusting the LogP of a phenoxypyridine-containing lead is necessary, 3-Amino-2-(4-fluorophenoxy)pyridine offers a quantifiable increase in lipophilicity (XLogP3-AA = 2.1) compared to the non-fluorinated analog (XLogP3-AA = 2.0) [1][2]. This allows SAR exploration with a precisely defined modification, enabling a controlled approach to improving membrane permeability without resorting to larger, more disruptive structural changes.

Solid-Phase and Recrystallization Intermediate

For synthetic routes where the physical state of intermediates is critical, the distinct melting point of the 4-fluoro isomer (101°C) provides a practical advantage over the lower-melting 2-fluoro isomer (87-89°C) [1][2]. Its higher melting point can simplify purification by recrystallization, reduce oiling out, and ensure consistent handling as a solid, thereby improving workflow reproducibility and efficiency.

PBR Ligand Building Block for Imaging

This compound is a validated precursor in the synthesis of advanced Daa-pyridine ligands for the peripheral benzodiazepine receptor (PBR), a key target in positron emission tomography (PET) imaging for neuroinflammation [3]. Procurement of this specific CAS number ensures access to a compound with a documented, successful pathway to a therapeutically relevant chemotype, accelerating research in this specific area.

Application
Selection Property
Validation Focus
Lead optimization (LogP tuning)
Fluorine substitution precision
LogP impact on lead series
Solid-phase synthesis & purification
Melting point profile
Recrystallization reproducibility
PBR ligand synthesis for imaging
Patent-documented intermediate
Reaction pathway for Daa-pyridine derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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